molecular formula C6H12ClNO3 B2940649 Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride CAS No. 2095396-15-7

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride

Cat. No.: B2940649
CAS No.: 2095396-15-7
M. Wt: 181.62
InChI Key: HGIMEFHCCXRWMM-JEXQPNKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (CAS: 2089258-00-2) is a cyclobutane-derived organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . Its structure features a strained cyclobutane ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a methyl ester moiety, all bonded to adjacent carbons. The hydrochloride salt form enhances its solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name

methyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4,8H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMEFHCCXRWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-00-2
Record name methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane and Cyclopentane Derivatives

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Key Features: A cyclobutane ring with a methylamino (-NCH₃) group and methyl ester. Lacks the hydroxyl group present in the target compound.
  • Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate .
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Features: Cyclopentane ring (larger, less strained) with methylamino and ester groups.
  • Comparison : The cyclopentane ring reduces ring strain, which may enhance conformational flexibility and thermal stability but reduce reactivity compared to cyclobutane derivatives .

Branched-Chain Amino Esters

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₃
  • Molecular Weight : 211.69 g/mol
  • Key Features: Branched butanoate ester with a methylamino group and 3,3-dimethyl substitution.
  • Synthesis : Produced via deprotection of a tert-butyloxycarbonyl (Boc) group using hydrochloric acid .

Carboxylic Acid vs. Ester Derivatives

1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride
  • Molecular Formula: C₅H₁₀ClNO₃
  • Molecular Weight : 167.59 g/mol
  • Key Features: Cyclobutane ring with amino, hydroxyl, and carboxylic acid groups.
  • Comparison : The carboxylic acid group (vs. ester in the target compound) increases polarity and acidity (lower pKa), affecting bioavailability and salt formation tendencies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Functional Groups Solubility
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate HCl C₆H₁₂ClNO₃ 181.62 4-membered Amino, hydroxyl, ester, HCl salt High (polar solvents)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 179.64 4-membered Methylamino, ester, HCl salt Moderate
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ 193.67 5-membered Methylamino, ester, HCl salt Moderate
1-Amino-3-hydroxycyclobutane-1-carboxylic acid HCl C₅H₁₀ClNO₃ 167.59 4-membered Amino, hydroxyl, carboxylic acid, HCl High (aqueous)
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₃ 211.69 N/A Branched ester, methylamino, HCl salt Low (lipophilic)

Biological Activity

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride (referred to as AHCBH) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biomolecules, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C6H12ClNO3
  • Molar Mass : 181.62 g/mol
  • CAS Number : 2089258-00-2

AHCBH's biological activity is primarily attributed to its functional groups—the amino and hydroxyl groups—which facilitate hydrogen bonding and electrostatic interactions with various biomolecules. This enables the compound to influence the structure and function of target proteins and enzymes.

1. Interaction with Biomolecules

Research indicates that AHCBH can bind to various enzymes, acting as a competitive inhibitor in metabolic pathways. For instance, studies have shown that it inhibits glutamate decarboxylase with an IC50 value of 12 μM, suggesting effective enzyme inhibition.

Enzyme Inhibition Type IC50 Value (μM)
Glutamate DecarboxylaseCompetitive12

2. Antimicrobial Activity

AHCBH has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have established the minimum inhibitory concentrations (MIC) for several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings indicate that AHCBH may serve as a potential candidate for developing new antimicrobial agents.

Case Study: Enzyme Interaction

In a targeted study, researchers explored the interaction of AHCBH with various enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, which could be harnessed for therapeutic purposes in conditions where modulation of these enzymes is beneficial.

Preclinical Evaluations

Preclinical studies have investigated the pharmacokinetics and biodistribution of AHCBH in animal models. These studies are crucial for understanding its potential therapeutic applications and safety profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclobutane derivatives, a common approach involves acid-catalyzed cyclization or aminolysis. For example, in related syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), hydrochloric acid in dioxane was used to achieve quantitative yield after reduced-pressure concentration . Adjusting stoichiometry, solvent polarity (e.g., dioxane vs. THF), and reaction time can enhance yield. Monitoring via TLC or HPLC is advised to track intermediate formation.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d6) is essential for confirming stereochemistry and functional groups. Peaks for hydroxyl (δ ~3.8–4.2 ppm) and amine protons (δ ~8.5–9.0 ppm) should be observed, as seen in structurally similar compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., C₇H₁₄ClNO₃ would have a theoretical MW of 195.6 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity >95%, as required for research-grade compounds .

Q. How should researchers handle hygroscopicity and stability during storage?

  • Methodological Answer : Cyclobutane derivatives with hydroxyl and amine groups are often hygroscopic. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccants like silica gel or molecular sieves should be included. For analogs like cis-3-amino-1-methylcyclobutanol hydrochloride, suppliers recommend desiccated storage to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing the cis/trans isomers of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts during cyclization. For example, cis-3-hydroxy-3-methylcyclobutylamine hydrochloride was isolated via recrystallization in ethanol/water mixtures .
  • Chromatography : Chiral HPLC columns (e.g., Daicel CHIRALPAK®) can separate isomers. Retention times and elution order must be validated using standards .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., aminotransferases) by leveraging the compound’s hydrogen-bond donors (3) and acceptors (2) .
  • Molecular Dynamics (MD) : Simulate stability in aqueous environments using force fields (AMBER/CHARMM). The cyclobutane ring’s rigidity may influence binding kinetics .

Q. What protocols assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. For analogs like methylene blue derivatives, acidic conditions accelerated hydrolysis .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclobutane rings typically degrade above 150°C .

Q. How are impurities quantified and controlled during scale-up synthesis?

  • Methodological Answer :

  • ICH Guidelines : Follow Q3A(R2) for impurity profiling. For example, ethylarticaine hydrochloride impurities were quantified using HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and byproducts in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.